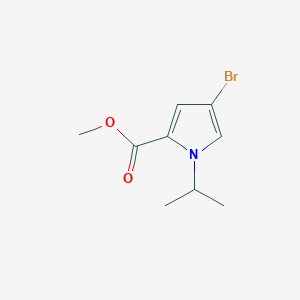![molecular formula C11H17Cl2N3S B11804466 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride is a heterocyclic compound that features a piperazine ring fused to a thienopyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine moiety often imparts biological activity, making it a valuable scaffold in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their ability to produce high yields and purity, essential for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to protein kinase receptors, inhibiting their activity and thereby affecting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride is unique due to its thienopyridine structure fused with a piperazine ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C11H17Cl2N3S |
|---|---|
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
4-piperazin-1-yl-2,3-dihydrothieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;/h1,3,12H,2,4-8H2;2*1H |
Clave InChI |
XWPFOOLUYVLACC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=C1C(=NC=C2)N3CCNCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)








